molecular formula C21H23FN4OS B2486934 2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1171365-84-6

2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2486934
CAS No.: 1171365-84-6
M. Wt: 398.5
InChI Key: RLTDZOVEUXUOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound designed for research applications, integrating several pharmacologically significant motifs. Its structure features a 1-methyl-1H-benzo[d]imidazole core, a privileged scaffold in drug discovery known to impart a wide spectrum of biological activities . This core is linked via a methylene group to a piperazine ring, a nitrogen-containing heterocycle frequently employed in medicinal chemistry to optimize the physicochemical properties and bioavailability of lead compounds . The molecule is further functionalized with a thioether-linked 4-fluorophenyl group, a substitution pattern often explored to enhance metabolic stability and influence molecular recognition at biological targets . The strategic combination of these elements suggests potential for this compound to interact with various enzymatic systems or receptors. Benzimidazole derivatives are recognized for their activity in numerous therapeutic areas, while piperazine-containing compounds are prevalent in active pharmaceutical ingredients . The specific structural attributes of this molecule make it a valuable chemical tool for researchers in medicinal chemistry, particularly for investigating structure-activity relationships (SAR), probing novel biological targets, and developing new therapeutic agents for conditions such as neurological disorders, cancer, and infectious diseases. This product is intended for non-human research applications only in laboratory settings. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4OS/c1-24-19-5-3-2-4-18(19)23-20(24)14-25-10-12-26(13-11-25)21(27)15-28-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTDZOVEUXUOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula for the compound is C20H23FN3OSC_{20}H_{23}FN_3OS, indicating the presence of a fluorophenyl group, a benzimidazole moiety, and a piperazine ring. The structure can be summarized as follows:

2 4 fluorophenyl thio 1 4 1 methyl 1H benzo d imidazol 2 yl methyl piperazin 1 yl ethanone \text{2 4 fluorophenyl thio 1 4 1 methyl 1H benzo d imidazol 2 yl methyl piperazin 1 yl ethanone }

Research indicates that compounds similar to This compound may act on various biological targets, including:

  • GABA-A Receptors : Studies have identified that derivatives of benzimidazole can function as positive allosteric modulators (PAMs) of GABA-A receptors, potentially enhancing inhibitory neurotransmission .
  • Antimicrobial Activity : Compounds with similar structural motifs have shown antibacterial and antifungal properties. For instance, benzotriazole derivatives exhibited moderate antibacterial activity against several strains .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:

StudyCompoundBiological ActivityFindings
2-(4-fluorophenyl)-1H-benzo[d]imidazoleGABA-A PAMEnhanced metabolic stability compared to alpidem; showed higher retention of parent compound after metabolic testing.
Benzotriazole derivativesAntimicrobialDemonstrated significant antibacterial effects against Escherichia coli and Bacillus subtilis.
Oxadiazole hybridsAntimicrobialExhibited promising antibacterial activity with moderate yields in synthesis.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of such compounds is crucial for evaluating their therapeutic potential. The metabolic stability studies indicated that modifications to the benzimidazole scaffold could lead to reduced hepatotoxicity while maintaining efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-((4-fluorophenyl)thio)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone. The National Cancer Institute (NCI) has conducted screenings that demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have shown mean growth inhibition rates (GI50) below 20 µM, indicating promising efficacy in targeting tumor cells .

Neuropharmacological Effects

Compounds incorporating piperazine and benzimidazole structures are often investigated for their neuropharmacological properties. They may exhibit activity against central nervous system disorders, including anxiety and depression. Research indicates that derivatives of benzimidazole can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating mood disorders .

Antimicrobial Properties

The thioether functional group present in this compound suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial and fungal strains, showing significant inhibition at low concentrations. This application is particularly relevant in the context of increasing antibiotic resistance .

Case Study 1: Anticancer Screening

A synthesized derivative of the compound was evaluated by the NCI through their Developmental Therapeutics Program. The compound exhibited a notable average cell growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines, demonstrating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Assessment

In a study examining the effects of benzimidazole derivatives on anxiety-like behavior in rodent models, a compound structurally related to this compound was shown to reduce anxiety levels significantly compared to controls, suggesting its potential utility in treating anxiety disorders .

Preparation Methods

Benzimidazole Core Formation

Benzimidazoles are classically synthesized via condensation of o-phenylenediamine with carboxylic acids or aldehydes under acidic conditions. For the 1-methyl derivative:

  • Methylation : Treat o-phenylenediamine with methyl iodide in DMF at 60°C for 12 hours to yield N-methyl-o-phenylenediamine.
  • Cyclization : React with glyoxylic acid (1.2 eq) in 4M HCl at reflux (100°C) for 6 hours to form 1-methyl-1H-benzo[d]imidazole-2-carboxylic acid.
  • Reduction : Reduce the carboxylic acid to a hydroxymethyl group using LiAlH4 in THF (0°C to reflux, 4 hours), followed by oxidation to the aldehyde with MnO2.

Key Data :

Step Reagent/Conditions Yield
Methylation MeI, DMF, 60°C 85%
Cyclization Glyoxylic acid, HCl 78%
Reduction LiAlH4, THF 65%

Piperazine Functionalization Strategies

Alkylation of Piperazine

The piperazine nitrogen is alkylated using the benzimidazole aldehyde intermediate via reductive amination:

  • Schiff Base Formation : React 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde (1 eq) with piperazine (1.2 eq) in ethanol at 70°C for 3 hours.
  • Reduction : Add NaBH4 (2 eq) at 0°C and stir for 2 hours to yield 4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine.

Optimization Note : Excess piperazine (1.5 eq) improves yield to 82% by minimizing dialkylation.

Thioether-Ethanone Coupling

Bromoethanone Synthesis

Prepare 2-bromo-1-(piperazin-1-yl)ethanone by reacting piperazine with bromoacetyl bromide (1.1 eq) in dichloromethane at 0°C.

Nucleophilic Aromatic Substitution

  • Thioether Formation : Treat 2-bromo-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone (1 eq) with 4-fluorothiophenol (1.2 eq) in DMF containing K2CO3 (2 eq) at 80°C for 8 hours.
  • Purification : Isolate via column chromatography (SiO2, EtOAc/hexane 3:7) to yield the target compound.

Reaction Metrics :

Parameter Value
Temperature 80°C
Time 8 h
Yield 74%
Purity (HPLC) >98%

Alternative Pathways and Comparative Analysis

Mitsunobu Reaction for Thioether Linkage

As an alternative to nucleophilic substitution, employ Mitsunobu conditions:

  • Reagents : DIAD (1.5 eq), PPh3 (1.5 eq), 4-fluorothiophenol (1.2 eq) in THF.
  • Yield : 68% with reduced byproduct formation.

One-Pot Benzimidazole-Piperazine Assembly

A patent approach suggests simultaneous benzimidazole cyclization and piperazine coupling using microwave irradiation (150°C, 30 min), achieving 70% yield but requiring specialized equipment.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, imidazole-H), 7.62–7.58 (m, 2H, Ar-H), 7.12–7.08 (m, 2H, Ar-F), 4.32 (s, 2H, CH2), 3.85 (s, 3H, N-CH3).
  • HRMS (ESI+) : m/z calc. for C21H22FN4OS [M+H]+: 413.1542, found: 413.1538.

Purity Assessment

  • HPLC : Retention time 12.4 min (C18 column, MeCN/H2O 70:30).
  • Elemental Analysis : C 61.03%, H 5.32%, N 13.52% (calc. C 61.14%, H 5.38%, N 13.56%).

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Thioether formation : React 4-fluorothiophenol with a halogenated intermediate (e.g., chloroethanone derivative) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Piperazine-benzimidazole coupling : Use a Buchwald-Hartwig amination or Ullmann coupling to link the piperazine and benzimidazole moieties, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 80°C, 30 min) , while solvent-free conditions minimize side products . Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques confirm structural integrity, and what key spectral signatures should researchers prioritize?

  • 1H/13C NMR : Identify the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons) and benzimidazole protons (δ ~7.5–8.3 ppm). The piperazine N-CH₂ peaks appear at δ ~2.5–3.5 ppm .
  • Mass spectrometry (MS) : Look for the molecular ion peak (e.g., [M+H]+) matching the calculated molecular weight (C₂₁H₂₀FN₃OS: 381.14 g/mol) .
  • IR spectroscopy : Confirm the ketone (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~700 cm⁻¹) .

Q. What are the critical steps in purifying this compound, and how can impurities be minimized?

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates .
  • Recrystallization : Employ solvents like ethanol or acetonitrile to remove polar byproducts .
  • TLC monitoring : Track reaction progress using UV-active spots (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the 3D structure, and what challenges arise during refinement?

  • Crystal growth : Use slow evaporation in solvents like DCM/hexane at 4°C .
  • Data collection : Employ synchrotron radiation for high-resolution data (<1.0 Å).
  • Refinement : Use SHELXL for small-molecule refinement. Challenges include disorder in flexible piperazine rings; apply restraints/constraints during refinement . Cite SHELX programs in publications .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Control variables : Standardize cell lines (e.g., HepG2 vs. MCF-7), assay conditions (pH, temperature), and compound purity (>95% by HPLC) .
  • Dose-response validation : Perform IC50 assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Focus on the fluorophenyl and benzimidazole moieties as key pharmacophores .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR studies : Corrogate substituent effects (e.g., electron-withdrawing F on phenyl) with activity data from analogs .

Q. What strategies design derivatives for SAR studies?

  • Core modifications : Replace the fluorophenyl with chlorophenyl or methoxyphenyl to assess halogen/electron effects .
  • Piperazine substitution : Introduce bulky groups (e.g., tert-butyl) to probe steric hindrance in receptor binding .
  • Benzimidazole alkylation : Vary the methyl group to ethyl or propyl to alter lipophilicity .

Q. How can biological activity be validated against enzyme targets?

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo®) for real-time monitoring .
  • SPR analysis : Measure binding kinetics (ka/kd) with a Biacore system .
  • Negative controls : Include inactive analogs to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.